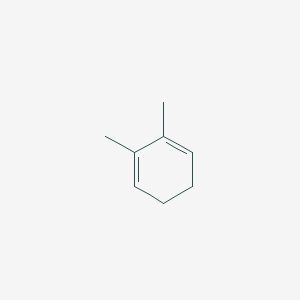

2,3-Dimethyl-1,3-cyclohexadiene

概要

説明

Synthesis Analysis

The synthesis of 2,3-Dimethyl-1,3-cyclohexadiene and related compounds has been explored through various methods. For example, the synthesis and crystal structure of cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt, a related organometallic derivative, demonstrates the complexity and precision required in synthesizing such compounds. This synthesis process involves forming red-oranged monoclinic crystals indicating the delicate nature of synthesizing and stabilizing these compounds (Herberich, Hessner, Beswetherick, Howard, & Woodward, 1980).

Molecular Structure Analysis

The molecular structure of compounds related to 2,3-Dimethyl-1,3-cyclohexadiene, such as gaseous bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) and 4,4-dimethyl-1-methylene-2,5-cyclohexadiene, reveals non-planar carbocyclic rings with specific dihedral angles indicating the non-planarity of these molecules. This structural aspect is crucial for understanding the chemical reactivity and properties of these compounds (Trætteberg, Bakken, Almenningen, Luẗtke, & Janssen, 1982).

Chemical Reactions and Properties

Reactions involving 2,3-Dimethyl-1,3-cyclohexadiene and its derivatives demonstrate a range of chemical behaviors. For instance, intact molecular ion formation of cyclohexane and 2,3-dimethyl-1,3-butadiene by excitation with a short, intense femtosecond laser pulse highlights the potential for studying reaction dynamics and mechanisms under specific conditions, offering insights into the reactivity of such compounds (Tanaka, Panja, Murakami, Yatsuhashi, & Nakashima, 2006).

Physical Properties Analysis

The physical properties of 2,3-Dimethyl-1,3-cyclohexadiene derivatives, such as their crystalline structure, are pivotal for their application in various fields. The study on the synthesis and crystal structure of specific derivatives, such as 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, reveals intricate details about the crystallography of these compounds, which is essential for understanding their stability and reactivity (Shi et al., 2007).

Chemical Properties Analysis

Analyzing the chemical properties of 2,3-Dimethyl-1,3-cyclohexadiene and its related compounds involves understanding their reactivity, stability, and interactions. Studies like the radiation-induced dimerization of 1,3-cyclohexadiene explore the mechanisms of chemical reactions and the formation of dimers through specific pathways, shedding light on the chemical properties of cyclohexadiene derivatives (Schutte & Freeman, 1969).

科学的研究の応用

Ion Formation and Fragmentation in Femtosecond Ionization : Harada et al. (2001) studied the formation of parent and fragment ions of organic molecules including 2,3-dimethyl-1,3-butadiene, a close relative of 2,3-Dimethyl-1,3-cyclohexadiene, under high-intensity femtosecond laser pulses. They found significant differences in ionization and fragmentation behavior depending on the electronic transition properties of the molecules (Harada et al., 2001).

Homogeneous Catalysis in Hydrosilylation of Dienes : In a study by Cornish et al. (2011), the hydrosilylation of linear 1,3-dienes and 1,3-cyclohexadienes using octacarbonyldicobalt(0) was examined. This research highlights the potential use of 2,3-Dimethyl-1,3-cyclohexadiene in catalysis and synthetic chemistry (Cornish et al., 2011).

Reactivity with Conjugated Dienes and Styrene : Bottini et al. (1975) explored the reactivity of 1,2-cyclohexadiene in the presence of conjugated dienes, including studies on relative reactivities with various dienes and styrene. These findings are pertinent for understanding the reactivity of similar compounds like 2,3-Dimethyl-1,3-cyclohexadiene (Bottini et al., 1975).

Formation of Intact Molecular Ions : Tanaka et al. (2006) researched the ionization and fragmentation of 2,3-dimethyl-1,3-butadiene by femtosecond pulses. Their study provides insights into the behavior of similar molecules under intense laser excitation (Tanaka et al., 2006).

Diels-Alder Cycloaddition Reactions : Yılmaz and Kus (2017) investigated the Diels-Alder cycloaddition reaction involving 1,3-cyclohexadiene. This research is relevant for understanding cycloaddition reactions of similar dienes, such as 2,3-Dimethyl-1,3-cyclohexadiene (Yılmaz & Kus, 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,3-dimethylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1,3-cyclohexadiene | |

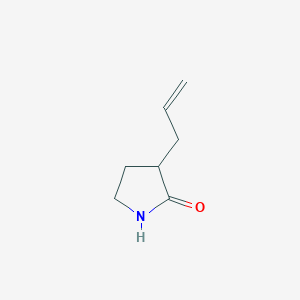

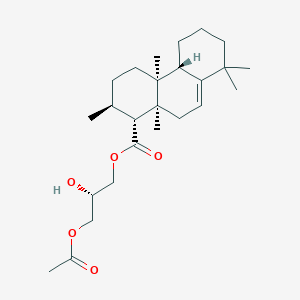

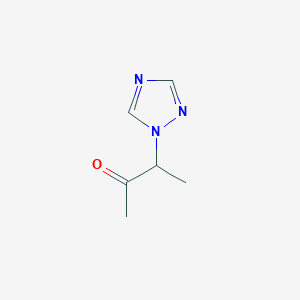

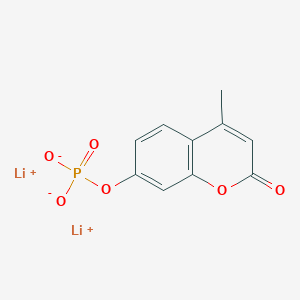

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)